molecular formula C12H15N3O4 B1226701 1,3-Dideazaadenosine CAS No. 20649-47-2

1,3-Dideazaadenosine

Cat. No.: B1226701
CAS No.: 20649-47-2
M. Wt: 265.26 g/mol
InChI Key: DFNBVHDKNMLJFQ-HJQYOEGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dideazaadenosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. Unlike adenine, which has nitrogen atoms at positions 1 and 3, this compound lacks these nitrogen atoms, which significantly alters its chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dideazaadenosine typically involves the selective reduction of nitro groups and subsequent glycosylation. One common method includes the reduction of a nitro precursor using reagents such as palladium on carbon (Pd/C) under hydrogen atmosphere . The glycosylation step often employs protected ribose derivatives to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, the purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Dideazaadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1,3-Dideazaadenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dideazaadenosine is unique because it lacks nitrogen atoms at both positions 1 and 3, which significantly alters its chemical and biological properties compared to other deazaadenosines. This dual modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical research .

Properties

CAS No.

20649-47-2

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1

InChI Key

DFNBVHDKNMLJFQ-HJQYOEGKSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

1,3-dideazaadenosine

Origin of Product

United States

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